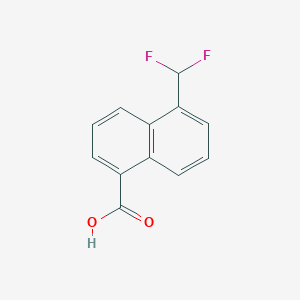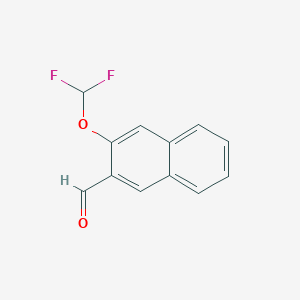![molecular formula C10H11ClN2S B11883793 4-Chloro-5-isobutylthieno[2,3-d]pyrimidine](/img/structure/B11883793.png)
4-Chloro-5-isobutylthieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-isobutylthieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine class. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a thieno[2,3-d]pyrimidine core with a chlorine atom at the 4th position and an isobutyl group at the 5th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-isobutylthieno[2,3-d]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminothiophene and isobutyl bromide.
Formation of Thieno[2,3-d]pyrimidine Core: The thieno[2,3-d]pyrimidine core is formed through a cyclization reaction involving 2-aminothiophene and a suitable aldehyde or ketone under acidic or basic conditions.
Chlorination: The chlorination of the thieno[2,3-d]pyrimidine core is achieved using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to introduce the chlorine atom at the 4th position.
Introduction of Isobutyl Group: The isobutyl group is introduced through an alkylation reaction using isobutyl bromide in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound involve optimizing the reaction conditions to achieve high yields and purity. This includes:
Scaling Up: Scaling up the reaction from laboratory to industrial scale while maintaining reaction efficiency.
Purification: Using techniques such as recrystallization, column chromatography, or distillation to purify the final product.
Safety and Environmental Considerations: Implementing safety measures and environmentally friendly practices to minimize waste and hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-isobutylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are commonly used.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted thienopyrimidine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction Products: Reduction can yield the corresponding thienopyrimidine alcohols or amines.
Scientific Research Applications
4-Chloro-5-isobutylthieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antiviral, and anti-inflammatory drugs.
Biological Studies: The compound is studied for its interactions with various biological targets, such as enzymes and receptors.
Chemical Biology: It is used in chemical biology to probe biological pathways and mechanisms.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-5-isobutylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may affect signaling pathways, such as kinase pathways, leading to changes in cellular processes like proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine Derivatives: Compounds such as 4-chloro-5-methylthieno[2,3-d]pyrimidine and 4-chloro-5-ethylthieno[2,3-d]pyrimidine share a similar core structure but differ in their substituents.
Pyrazolopyrimidine Derivatives: These compounds have a pyrazole ring fused to the pyrimidine core and exhibit similar biological activities.
Uniqueness
Structural Features: The presence of the isobutyl group at the 5th position and the chlorine atom at the 4th position makes 4-Chloro-5-isobutylthieno[2,3-d]pyrimidine unique.
Biological Activity: Its specific substituents contribute to its distinct biological activity profile, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C10H11ClN2S |
|---|---|
Molecular Weight |
226.73 g/mol |
IUPAC Name |
4-chloro-5-(2-methylpropyl)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C10H11ClN2S/c1-6(2)3-7-4-14-10-8(7)9(11)12-5-13-10/h4-6H,3H2,1-2H3 |
InChI Key |
DKUQFRZCIDTYDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CSC2=C1C(=NC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(6-fluoro-1-methyl-2,3-dihydro-1H-inden-4-yl)oxy]azetidine](/img/structure/B11883730.png)










